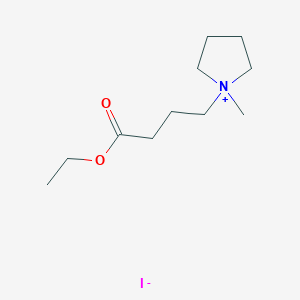
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide is a quaternary ammonium salt with a pyrrolidinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide typically involves the quaternization of 1-methylpyrrolidine with 3-iodopropyl ethyl carbonate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often obtained through crystallization and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidinium ring.
Reduction: Reduced forms of the compound.
Hydrolysis: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form ionic liquids.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt cell membranes, leading to antimicrobial effects. In drug delivery, it can enhance the solubility and stability of drugs, facilitating their transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Carboxypropyl)-1-methylpyrrolidinium iodide
- 1-(3-Hydroxypropyl)-1-methylpyrrolidinium iodide
- 1-(3-Aminopropyl)-1-methylpyrrolidinium iodide
Uniqueness
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide is unique due to its ethoxycarbonyl group, which imparts specific chemical properties such as increased solubility in organic solvents and potential for ester hydrolysis. This makes it particularly useful in applications requiring phase-transfer catalysis and drug delivery.
Eigenschaften
CAS-Nummer |
22041-37-8 |
|---|---|
Molekularformel |
C11H22INO2 |
Molekulargewicht |
327.20 g/mol |
IUPAC-Name |
ethyl 4-(1-methylpyrrolidin-1-ium-1-yl)butanoate;iodide |
InChI |
InChI=1S/C11H22NO2.HI/c1-3-14-11(13)7-6-10-12(2)8-4-5-9-12;/h3-10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UVDWNZAWDMYFFE-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CCC[N+]1(CCCC1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
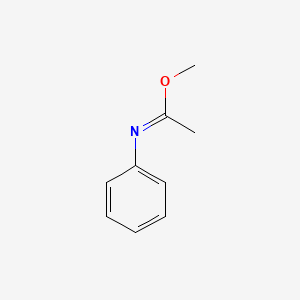

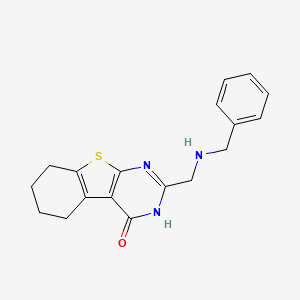
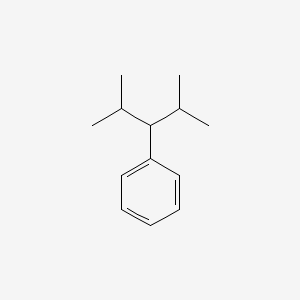
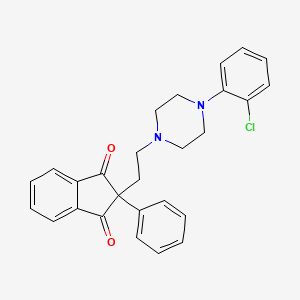
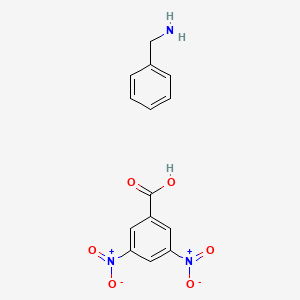
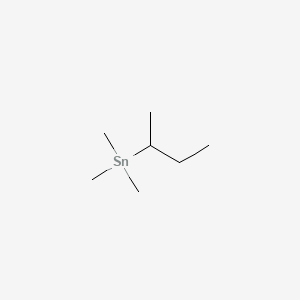



![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)

